5-Norbornene-2-carboxylic acid ethyl ester
Overview
Description
5-Norbornene-2-carboxylic acid ethyl ester: is an organic compound derived from norbornene, a bicyclic hydrocarbon. This compound is characterized by its unique structure, which includes a norbornene ring system with an ethyl ester functional group attached to the second carbon atom. It is commonly used in organic synthesis and polymer chemistry due to its reactivity and ability to undergo various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Norbornene-2-carboxylic acid ethyl ester typically involves a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile, followed by esterification. The Diels-Alder reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction usually results in a mixture of endo and exo isomers, which can be separated and purified using chromatographic techniques .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale Diels-Alder reactions followed by esterification. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 5-Norbornene-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: 5-Norbornene-2-carboxylic acid.
Reduction: 5-Norbornene-2-carboxylic acid ethyl alcohol.
Substitution: Various substituted norbornene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Norbornene-2-carboxylic acid ethyl ester is widely used in polymer chemistry, particularly in ring-opening metathesis polymerization (ROMP) to produce high-performance polymers with unique mechanical and thermal properties .
Biology and Medicine: In biological research, this compound is used as a building block for synthesizing bioactive molecules and drug candidates. Its unique structure allows for the creation of compounds with specific biological activities .
Industry: Industrially, this compound is used in the production of specialty chemicals, coatings, and adhesives. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of 5-Norbornene-2-carboxylic acid ethyl ester in chemical reactions involves the reactivity of the norbornene ring and the ester functional group. The norbornene ring can undergo ring-opening reactions, while the ester group can participate in nucleophilic substitution and reduction reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
- 5-Norbornene-2-carboxylic acid methyl ester
- 5-Norbornene-2-carboxylic acid
- 5-Norbornene-2-methanol
- 5-Norbornene-2-acetic acid succinimidyl ester
Comparison: 5-Norbornene-2-carboxylic acid ethyl ester is unique due to its ethyl ester functional group, which imparts different reactivity and solubility properties compared to its methyl ester or acid counterparts. The ethyl ester group provides a balance between hydrophobicity and reactivity, making it suitable for various applications in polymer chemistry and organic synthesis .
Properties
IUPAC Name |
ethyl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-12-10(11)9-6-7-3-4-8(9)5-7/h3-4,7-9H,2,5-6H2,1H3/t7-,8+,9?/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCGTJAGEHZPBF-ZQTLJVIJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CC1C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1C[C@@H]2C[C@H]1C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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